molecular formula C16H19NO3 B12927193 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate CAS No. 111751-99-6

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate

Cat. No.: B12927193
CAS No.: 111751-99-6
M. Wt: 273.33 g/mol
InChI Key: JLFIHZLLNBKBHS-UHFFFAOYSA-N
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Description

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is a complex organic compound that features a unique structure combining an indolizine ring system with a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl acetate moiety is then introduced through esterification reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate involves its interaction with specific molecular targets. The indolizine ring system can interact with various enzymes and receptors, potentially modulating their activity. The phenyl acetate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Oxooctahydroindolizin-6-yl)phenyl propionate
  • 4-(7-Oxooctahydroindolizin-6-yl)phenyl butyrate
  • 4-(7-Oxooctahydroindolizin-6-yl)phenyl benzoate

Uniqueness

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is unique due to its specific combination of an indolizine ring and a phenyl acetate moiety. This structure imparts distinct chemical and physical properties, making it particularly useful in applications where both stability and reactivity are required.

Properties

CAS No.

111751-99-6

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

[4-(7-oxo-2,3,5,6,8,8a-hexahydro-1H-indolizin-6-yl)phenyl] acetate

InChI

InChI=1S/C16H19NO3/c1-11(18)20-14-6-4-12(5-7-14)15-10-17-8-2-3-13(17)9-16(15)19/h4-7,13,15H,2-3,8-10H2,1H3

InChI Key

JLFIHZLLNBKBHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CN3CCCC3CC2=O

Origin of Product

United States

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